Biperiden
Overview
Description
Biperiden is a muscarinic receptor antagonist used to treat Parkinson’s disease and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems .
Synthesis Analysis
The new preparation process of Biperiden hydrochloride has been provided in a patent . The method prepares crucial external form 5 acetylnorbornene with 5 ethylene 2 norborene for the oxidation of initiation material chosen property, then is isomerizated into reactant salt, grignard reaction and salt-forming reaction prepares this product through Mannich reaction, extroversion .Molecular Structure Analysis
Biperiden has a molecular formula of C21H29NO . Its average mass is 311.461 Da and its monoisotopic mass is 311.224915 Da .Chemical Reactions Analysis
A stability-indicating high-performance liquid chromatographic method for the determination of Biperiden hydrochloride in the presence of its oxidative and/or acid degradation products has been developed .Physical And Chemical Properties Analysis
Biperiden has a molecular formula of C21H29NO . It has a molar mass of 311.4611 g/mol .Scientific Research Applications
Biperiden, sold under the brand name Akineton among others, has several applications in the field of medicine . Here are some of the applications:
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Parkinson’s Disease Treatment
- Application: Biperiden is used for the adjunctive treatment of all forms of Parkinson’s disease (postencephalitic, idiopathic, and arteriosclerotic Parkinson’s) .
- Method: It is taken by mouth, injection into a vein, or muscle .
- Outcome: It relieves muscle rigidity, reduces abnormal sweating related with clozapine and methadone use , and improves abnormal gait, and to a lesser extent, tremor .
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Treatment of Drug-induced Movement Disorders
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Treatment of Arteriosclerotic, Idiopathic, and Postencephalitic Parkinsonism
- Application: Biperiden has been used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism .
- Method: It is taken by mouth, injection into a vein, or muscle .
- Outcome: It seems to exert better effects in the postencephalitic and idiopathic than in the arteriosclerotic type .
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Treatment of Extrapyramidal Symptoms Induced by Phenothiazine Derivatives and Reserpine
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Treatment of Drug-induced Parkinsonism, Oculogyric Crises, and Acute Dystonic Responses
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Treatment of Intoxication by Organophosphorus Nerve Agents
- Application: In its role as a synthetic acetylcholine antagonist, biperiden has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .
- Method: It is taken by mouth, injection into a vein, or muscle .
- Outcome: It helps to alleviate the side effects induced by certain drugs .
Biperiden, sold under the brand name Akineton among others, has several applications in the field of medicine . Here are some additional applications:
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Treatment of Tourette Syndrome
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Treatment of Tardive Dyskinesias
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Treatment of Neuroleptic Malignant Syndrome
Safety And Hazards
Future Directions
Biperiden is currently being evaluated in a double-blinded placebo-controlled randomized clinical trial for the prevention of post-traumatic epilepsy . The aim of this study is to evaluate the efficacy and safety of Biperiden in preventing the development of epilepsy in patients that suffered traumatic brain injury .
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXKPIUOCJLQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1235-82-1 (hydrochloride) | |
Record name | Biperiden [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022680 | |
Record name | Biperiden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/, Slightly soluble in ethanol; readily soluble in methanol, 4.26e-03 g/L | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals. | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
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Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Biperiden | |
Color/Form |
Crystals | |
CAS RN |
514-65-8 | |
Record name | Biperiden | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-65-8 | |
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Record name | Biperiden [USP:INN:BAN:JAN] | |
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Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
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Record name | Biperiden | |
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Record name | Biperiden | |
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Record name | BIPERIDEN | |
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Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C, 114 °C | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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